molecular formula C7H17NO B2367694 2-(Aminomethyl)-4-methylpentan-1-ol CAS No. 1250484-37-7

2-(Aminomethyl)-4-methylpentan-1-ol

Cat. No.: B2367694
CAS No.: 1250484-37-7
M. Wt: 131.219
InChI Key: JMGASEAIRBNJHL-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-methylpentan-1-ol is an organic compound with the molecular formula C6H15NO It is a primary amine and alcohol, characterized by the presence of an aminomethyl group attached to a 4-methylpentan-1-ol backbone

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-methylpentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 4-methylpentan-1-one with formaldehyde and ammonia or an amine source. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow process, where the reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-methylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-Methylpentanoic acid or 4-methylpentan-2-one.

    Reduction: 2-(Aminomethyl)-4-methylpentane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-4-methylpentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its amine and alcohol functionalities.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-methylpentan-1-ol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: Similar structure but with a different carbon backbone.

    2-(Aminomethyl)phenol: Contains a phenol group instead of an alcohol.

    Aminomethyl propanol: Another alkanolamine with similar functional groups.

Uniqueness

2-(Aminomethyl)-4-methylpentan-1-ol is unique due to its specific combination of an aminomethyl group and a 4-methylpentan-1-ol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(aminomethyl)-4-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(2)3-7(4-8)5-9/h6-7,9H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGASEAIRBNJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250484-37-7
Record name 2-(aminomethyl)-4-methylpentan-1-ol
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